2-(4-Fluorophenyl)acetaldehyde
Overview
Description
The compound 2-(4-Fluorophenyl)acetaldehyde is closely related to the family of compounds that include 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde and derivatives such as (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol. These compounds have been studied for their potential biological activities, such as α-glycosidase inhibition, which is a target for antidiabetic therapy . The presence of the fluorophenyl group is significant as fluorine atoms are often included in pharmaceuticals to improve metabolic stability and binding affinity.
Synthesis Analysis
While the specific synthesis of 2-(4-Fluorophenyl)acetaldehyde is not detailed in the provided papers, related compounds have been synthesized and characterized. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine have been synthesized, which suggests that halogenated phenyl compounds are amenable to complexation with metals and can be used in catalytic processes . This information could be extrapolated to suggest potential synthetic routes for 2-(4-Fluorophenyl)acetaldehyde involving halogenated intermediates or direct functionalization of the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds, such as (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, has been determined by X-ray diffraction, revealing small dihedral angles between the triazolyl ring and the attached aryl rings, indicating a relatively flat structure . This flatness is a structural feature that could influence the reactivity and interaction of 2-(4-Fluorophenyl)acetaldehyde with biological targets or during chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of 2-(4-Fluorophenyl)acetaldehyde can be inferred from studies on similar compounds. For example, cyclometalated complexes have been used in coupling reactions, which implies that the 2-(4-Fluorophenyl) moiety could participate in similar reactions, potentially acting as a precursor for more complex molecules . Additionally, the presence of the aldehyde group in 2-(4-Fluorophenyl)acetaldehyde suggests it could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde can be partially deduced from the properties of structurally similar compounds. For instance, the luminescent properties of cyclometalated complexes indicate that the 2-(4-Fluorophenyl) moiety can contribute to the photophysical properties of a molecule . Moreover, the detection of acetaldehyde in various samples using a fluorescence sensor suggests that 2-(4-Fluorophenyl)acetaldehyde could also be amenable to detection by similar methods due to the reactivity of its aldehyde group .
Scientific Research Applications
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Fluorinated Anesthetics
- Field : Anesthesiology
- Application : Fluorinated compounds are used in the production of anesthetics .
- Method : 4-Fluorophenylacetic acid is used as an intermediate in the production of these anesthetics .
- Results : The resulting anesthetics are used in medical procedures to reduce pain and discomfort .
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Molecular Simulations
- Field : Computational Chemistry
- Application : Fluorophenyl compounds can be used in molecular simulations .
- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results : These simulations can help understand the behavior of molecules and their interactions .
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Storage and Transportation
- Field : Chemical Storage and Transportation
- Application : 2-(4-Fluorophenyl)acetaldehyde can be stored under an inert atmosphere and in a freezer under -20C .
- Method : The compound is stored in a controlled environment to maintain its stability and prevent degradation .
- Results : Proper storage and transportation ensure the compound’s integrity for future use .
-
Chemical Analysis
- Field : Analytical Chemistry
- Application : 2-(4-Fluorophenyl)acetaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC .
- Method : These analytical techniques provide detailed information about the compound’s structure and purity .
- Results : The results from these analyses can be used to confirm the compound’s identity and assess its quality .
Safety And Hazards
The safety information for “2-(4-Fluorophenyl)acetaldehyde” indicates that it is a hazardous chemical. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
2-(4-fluorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZRESSSSYYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456061 | |
Record name | 2-(4-fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)acetaldehyde | |
CAS RN |
1736-67-0 | |
Record name | 4-Fluorobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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